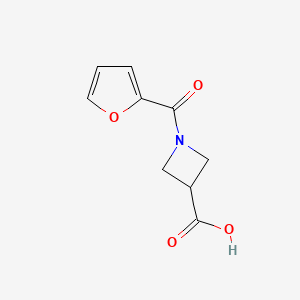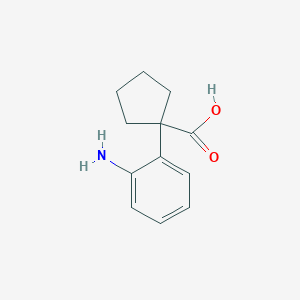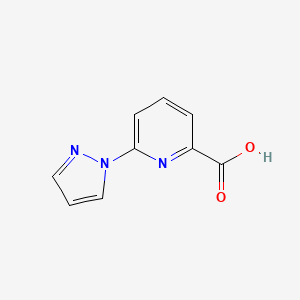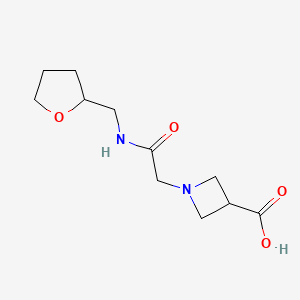
1-(Furan-2-carbonyl)azetidine-3-carboxylic acid
Overview
Description
1-(Furan-2-carbonyl)azetidine-3-carboxylic acid (FACA) is an important organic compound used in a variety of scientific applications. FACA is a cyclic compound composed of a five-membered ring with an oxygen atom and a carboxylic acid group. It is most commonly used as a building block in organic synthesis and as a reagent in biochemical and physiological studies. It is also used in the production of pharmaceuticals, food additives, and other industrial products.
Scientific Research Applications
Agricultural and Food Chain Implications
Azetidine-2-carboxylic acid (Aze), a structural relative, is a non-protein amino acid found in sugar beets and table beets (Beta vulgaris). It's known for being misincorporated into proteins in place of proline, causing various toxic effects and congenital malformations. This misincorporation happens across many species, including humans. Aze's presence in the food chain, particularly in sugar beet byproducts fed to farm animals, is a significant concern due to its widespread cultivation and use in sucrose production. This implies a potential indirect impact on human health and agricultural practices, making the study of similar compounds like 1-(Furan-2-carbonyl)azetidine-3-carboxylic acid crucial in understanding broader implications in the food chain and agriculture sectors (Rubenstein et al., 2009).
Plant Physiology and Ion Transport
Azetidine-2-carboxylic acid, structurally related to 1-(Furan-2-carbonyl)azetidine-3-carboxylic acid, has been used to explore the relationship between protein synthesis and ion transport in plants. When used as an analog of proline, it's found to inhibit the release of ions to the xylem of excised barley roots and intact plants, highlighting its influence on the transport mechanisms within plant systems. This suggests potential agricultural or biological research applications for related compounds in understanding protein synthesis and ion transport mechanisms (Pitman et al., 1977).
Synthetic Chemistry and Complex Molecule Construction
The compound is involved in synthetic chemistry, particularly in the synthesis of highly substituted furans, indicating its role in constructing complex organic molecules. For instance, the electrophile-induced coupling of 2-(1-alkynyl)-2-alken-1-ones and nucleophiles, involving compounds structurally related to 1-(Furan-2-carbonyl)azetidine-3-carboxylic acid, leads to the formation of furans under mild conditions. This aspect is crucial in organic chemistry and medicinal chemistry, where furan derivatives are significant (Yao et al., 2005).
properties
IUPAC Name |
1-(furan-2-carbonyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-8(7-2-1-3-14-7)10-4-6(5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQQUSRJJBCILX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-carbonyl)azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(3-Methylphenyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1531268.png)
![1-[(Dipropylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531270.png)
![1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531271.png)

![3-[4-(Propan-2-yl)phenoxy]propane-1-sulfonyl chloride](/img/structure/B1531273.png)
![1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine](/img/structure/B1531275.png)


![2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B1531278.png)
![4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid](/img/structure/B1531279.png)



